1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-6-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-14-5-2-7-16(27(29)30)19(14)22-20(28)15-6-3-11-25(13-15)17-8-9-18(24-23-17)26-12-4-10-21-26/h2,4-5,7-10,12,15H,3,6,11,13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKVXJODAALCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include heterocyclic rings and functional groups associated with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a piperidine core substituted with a pyridazine and pyrazole moiety, which are known for their biological significance. The presence of the nitrophenyl group enhances its potential for interaction with various biological targets. The molecular formula is with a molecular weight of approximately 301.34 g/mol .
Biological Activities
Research on similar compounds indicates that derivatives containing pyrazole and pyridazine structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds with pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers .
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal pathogens .
- Anti-inflammatory Effects : Certain pyrazole-containing compounds have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling .
- Modulation of Receptor Activity : The compound may interact with various receptors involved in cancer proliferation and inflammation, potentially acting as an antagonist or inhibitor .
- Induction of Apoptosis : Some pyrazole derivatives are known to induce apoptosis in cancer cells, leading to reduced tumor growth .
Case Studies
Recent studies have evaluated the biological activity of related compounds:
- A study on pyrazole derivatives indicated significant anticancer activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, showcasing IC50 values in the low micromolar range .
- Another investigation highlighted the anti-inflammatory properties of similar piperidine derivatives, demonstrating their ability to reduce inflammation markers in vitro .
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole Derivative | Contains pyrazole ring | Anticancer, Antimicrobial |
| Pyridazine-Based Compound | Features pyridazine core | Anti-inflammatory |
| Piperidine Analog | Piperidine backbone | Antitumor |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. The compound has been linked to the inhibition of various kinases involved in cancer progression, particularly the c-Met kinase, which is crucial for tumor growth and metastasis. For instance, similar compounds have shown promising results in preclinical studies targeting non-small cell lung cancer and renal cell carcinoma, leading to advancements in clinical trials for drugs like Savolitinib, which is a c-Met inhibitor .
Anti-inflammatory Effects
Compounds containing pyrazole rings have demonstrated anti-inflammatory activities. The structural characteristics of this compound suggest it may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation. Studies on related pyrazole derivatives have shown efficacy against inflammatory markers, indicating a pathway for further exploration of this compound's therapeutic roles .
Neuropharmacological Potential
The compound's structure suggests potential applications in neuropharmacology. Pyrazole derivatives have been investigated for their effects on neurological disorders, including Huntington’s disease and other neurodegenerative conditions. The inhibition of glycogen synthase kinase 3 (GSK-3) by similar compounds has been documented, which may relate to mood regulation and cognitive functions .
Case Study 1: Anticancer Efficacy
A study assessing the anticancer properties of similar pyrazole-pyridazine derivatives found that they significantly inhibited tumor growth in xenograft models of human cancers. The study highlighted the importance of structural modifications on the efficacy of these compounds, suggesting that the specific arrangement of functional groups can enhance biological activity .
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Results indicated that these compounds effectively decreased levels of pro-inflammatory cytokines, supporting their potential as therapeutic agents for inflammatory diseases .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer | Inhibition of c-Met kinase; potential against various tumors | Preclinical success in lung cancer trials |
| Anti-inflammatory | Modulation of inflammatory pathways; potential use in chronic inflammatory conditions | Reduction in pro-inflammatory cytokines |
| Neuropharmacology | Potential effects on neurological disorders; GSK-3 inhibition linked to mood regulation | Efficacy observed in cognitive function studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related analogs:
Key Structural and Functional Comparisons
Substituent Effects on Activity Nitro vs. Chloro Groups: The nitro group in the target compound (vs. Amide vs. Urea Linkages: Urea-containing analogs (e.g., ) may exhibit improved solubility and hydrogen-bonding capacity compared to carboxamide derivatives, though carboxamides like the target compound offer greater rigidity .
Crystallographic and Conformational Insights
- Compounds like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () exhibit planar geometries stabilized by intramolecular C–H⋯N hydrogen bonds and π-π stacking (3.68 Å), features likely conserved in the target compound .
Synthetic Accessibility
- The target compound’s nitro group may complicate synthesis compared to chloro or methyl analogs due to reactivity under standard coupling conditions, as seen in ’s reflux-based aryl amination protocols .
Research Findings and Implications
- The nitro group may enhance binding to ATP pockets in kinases like GSK-3, analogous to halogen-substituted derivatives .
- Physicochemical Properties : The nitro group’s electron-withdrawing nature may reduce logP (increasing polarity) compared to methyl or chloro analogs, affecting blood-brain barrier penetration .
- Structural Optimization : Replacement of the nitro group with bioisosteres (e.g., trifluoromethyl) or incorporation of urea linkers () could balance potency and pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methyl-6-nitrophenyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
A scalable synthesis involves coupling pyrazolylpyridazine intermediates with substituted piperidine-carboxamide precursors. Key steps include:
- Intermediate preparation : Use Suzuki-Miyaura coupling for pyridazine-pyrazole linkage (as in related pyrazolylpyridazine syntheses) .
- Amide bond formation : Employ thionyl chloride to activate carboxylic acids, followed by reaction with anilines (e.g., 2-methyl-6-nitroaniline) under inert conditions .
- Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradient) and recrystallization (ethyl acetate/hexane) yield high-purity product (>95%) .
Optimization: Monitor reaction progress via TLC, adjust stoichiometry (1.2–1.5 eq. of coupling agents), and control temperature (reflux for 4–6 hours) to minimize side products .
Q. How can the structural identity and purity of this compound be validated?
Use a multi-technique approach:
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting glycogen synthase kinase 3 (GSK-3)?
- Docking studies : Use AutoDock Vina to model interactions between the pyridazine-pyrazole core and GSK-3β’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Val135 or hydrophobic contacts with Phe67 .
- MD simulations : Assess binding stability (RMSD < 2 Å over 50 ns) and free energy (MM-PBSA) to rank compound efficacy .
- Contradiction resolution : If in vitro activity diverges from predictions, analyze protonation states (Epik) or solvent effects (explicit water models) .
Q. What strategies address discrepancies in biological activity data across assays?
Example: If IC50 values vary between enzymatic and cell-based assays:
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Q. What methodologies are recommended for stability studies under physiological conditions?
- pH stability : Incubate compound in buffers (pH 2.0–7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24 h .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss by LCMS .
- Photodegradation : Expose to UV light (λ = 365 nm) and track by NMR for structural changes (e.g., nitro group reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
